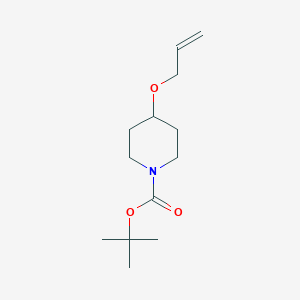

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 239.31 g/mol

- CAS Number : 1219827-56-1

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in inflammatory processes and cell death pathways. Notably, it has been evaluated for its ability to modulate the NLRP3 inflammasome, which plays a crucial role in the regulation of inflammatory responses.

Key Mechanisms:

- NLRP3 Inhibition : Recent studies have demonstrated that derivatives of piperidine compounds can inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages. This inhibition is critical in managing inflammatory diseases where IL-1β is a key cytokine involved in the inflammatory response .

- Caspase Activation : The compound's ability to modulate caspase activity has implications for its role in apoptosis and pyroptosis, contributing to the understanding of how it can influence cell death pathways .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of this compound:

- Cell Lines Used : Human macrophage-like THP-1 cells were differentiated and stimulated with lipopolysaccharide (LPS) and ATP to promote NLRP3 expression.

- Dosage and Treatment : Cells were treated with varying concentrations (0.1–50 µM) of the compound to assess its effects on pyroptosis and IL-1β release.

Results Summary

| Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| 10 | 24.9 ± 6.3 | 19.4 ± 0.4 |

| 50 | 29.1 ± 4.8 | Increased inhibition observed |

These results indicate a concentration-dependent effect on both pyroptosis and IL-1β release, highlighting the compound's potential as an anti-inflammatory agent .

Study on Inflammasome Modulation

In a study focused on inflammasome modulation, this compound was tested alongside other benzo[d]imidazole derivatives. The findings revealed that while some derivatives exhibited significant inhibition of NLRP3 activity, this compound showed promising results as well, particularly in reducing IL-1β levels in stimulated macrophages .

Cytotoxicity Assessment

The cytotoxic effects were evaluated using an MTT assay after treatment with increasing concentrations for 72 hours. The results indicated that while some cytotoxicity was observed at higher concentrations, the compound retained significant anti-inflammatory activity at lower doses, making it a candidate for further development .

Aplicaciones Científicas De Investigación

Antiviral Applications

One of the primary applications of tert-butyl 4-(allyloxy)piperidine-1-carboxylate is in the treatment of viral infections, particularly HIV. Research indicates that compounds of this class can inhibit HIV integrase, which is crucial for the viral replication process. The compound's effectiveness is attributed to its ability to bind to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome .

Case Study: HIV Treatment

In a study evaluating the antiviral activity of various compounds, this compound demonstrated significant efficacy with low EC50 values, indicating potent inhibition of HIV replication under different serum conditions. The results from these experiments suggest that this compound could be a valuable candidate for developing new antiviral therapies .

Metabolic Regulation

Recent research has also highlighted the potential of this compound as a modulator of metabolic pathways, particularly through its interaction with the Farnesoid X receptor (FXR). FXR is involved in regulating lipid metabolism and glucose homeostasis, making it a target for treating metabolic disorders such as hyperlipidemia and type 2 diabetes .

Therapeutic Potential in Other Diseases

Beyond its applications in antiviral therapy and metabolic regulation, this compound shows promise in treating other conditions:

- Inflammatory Disorders : The compound's ability to modulate inflammatory pathways through FXR activation suggests potential applications in diseases characterized by chronic inflammation .

- Cancer : Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties by affecting cell proliferation and apoptosis pathways .

Data Summary Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Antiviral Activity | Inhibition of HIV integrase | Effective treatment for HIV/AIDS |

| Metabolic Regulation | FXR modulation affecting lipid/glucose metabolism | Improved lipid profiles; better glucose control |

| Inflammatory Disorders | Modulation of inflammatory pathways | Potential treatment for chronic inflammation |

| Cancer | Effects on cell proliferation and apoptosis | Possible anticancer agent |

Propiedades

IUPAC Name |

tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZUBRRBXSQEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621270 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163210-43-3 | |

| Record name | 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.